10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a complex organic compound classified as a spiro compound. It features a unique molecular structure characterized by the combination of indoline and thiazolidine rings, which are interconnected through a single atom. This compound, identified by the CAS number 946387-38-8, has garnered attention in medicinal chemistry due to its potential applications in drug development and biochemical research .
This compound belongs to the broader class of spiro compounds, which are defined by their spirocyclic structure where two or more rings share a single atom. The presence of both indoline and thiazolidine moieties in its structure enhances its significance in various chemical reactions and biological interactions. Its molecular formula is , with a molecular weight of approximately 419.29 g/mol .
The synthesis of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-ethoxyphenyl isothiocyanate with 3-bromoindoline-2,3-dione under controlled conditions. The process generally requires:
Following the reaction, purification is achieved via column chromatography to isolate the desired compound.
In industrial settings, similar methods are employed but scaled up for efficiency. Automated reactors and continuous flow systems may be utilized to enhance yield and reduce production time. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often implemented to ensure product purity .
The molecular structure of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione can be visualized as follows:
The compound's unique spiro configuration contributes to its biological activity and reactivity. The bromine substituent at the 10-position and the ethoxyphenyl group at the 3-position are critical for its interaction with biological targets .
This compound is capable of undergoing various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium iodide | Acetone |
These reactions allow for further functionalization of the compound, enhancing its versatility in synthetic applications .
The mechanism of action for 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione primarily involves its interaction with the tumor suppressor protein p53. This compound binds to the p53-binding pocket of MDM2 (Murine Double Minute 2), inhibiting ubiquitination and degradation of p53. This interaction promotes apoptosis in cancer cells by activating the p53 pathway and inhibiting cell proliferation .
Studies have shown that this compound maintains stability under physiological conditions with minimal degradation over time, making it suitable for long-term studies in cellular environments.
The physical properties include:
The chemical properties encompass reactivity profiles such as:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in drug formulation .
The primary applications of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione lie in:
Research continues to explore its full potential in therapeutic contexts, particularly concerning cancer treatment strategies that leverage its biochemical properties .
Spirocyclic indole-thiazolidinedione hybrids represent an innovative class of heterocyclic compounds characterized by a unique three-dimensional architecture formed through a shared spiro carbon atom connecting orthogonal ring systems. These molecular frameworks merge the biological relevance of indole alkaloids with the versatile reactivity of thiazolidinedione heterocycles, creating novel chemical entities with significant potential in medicinal chemistry and drug discovery. The spiro[1,3-thiazolidine-2,3'-indoline] scaffold is particularly noteworthy for its structural rigidity, which confers distinct conformational properties that influence both physicochemical characteristics and biomolecular interactions [4]. Within this chemical space, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione emerges as a structurally complex prototype featuring strategic substitutions that enhance its bioactivity profile. The bromo substituent at the C10 position of the indoline ring and the 4-ethoxyphenyl group appended to the thiazolidine nitrogen create a multifunctional pharmacophore with demonstrated relevance across therapeutic domains, including oncology, infectious diseases, and antiviral research [2] [5]. This hybrid structure exemplifies contemporary strategies in targeted molecular design, where systematic modification of core scaffolds enables optimization of drug-like properties while retaining privileged substructures known for target engagement.
The spiro[1,3-thiazolidine-2,3'-indoline] core constitutes a structurally constrained heterocyclic system in which the indoline and thiazolidinedione rings connect perpendicularly via a spiro carbon (C-3 of the indoline and C-2 of the thiazolidine). This arrangement imposes significant three-dimensionality and reduced molecular flexibility, which profoundly influences both synthetic accessibility and biological interactions. The scaffold features two carbonyl groups at positions 2 and 4 of the thiazolidine ring (creating the dione functionality) and position 7 of the indoline moiety, establishing hydrogen-bonding acceptor sites critical for target recognition [3] [4]. For 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione (CAS: 946387-38-8), crystallographic studies of analogous compounds confirm that the spiro junction creates a nearly orthogonal arrangement between the indoline and thiazolidine planes, with bond angles approximating 89-92° at the quaternary carbon. This geometry sterically shields the spiro center while exposing the substituents for intermolecular interactions [2] [7].
Table 1: Key Identifiers and Molecular Descriptors of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 946387-38-8 | [3] |
IUPAC Name | 5-Bromo-3'-(4-ethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |
Molecular Formula | C₁₈H₁₅BrN₂O₃S | [3] |
Molecular Weight | 419.29 g/mol | |
XLogP | 3.70–3.73 | [3] |
Topological Polar Surface Area | 58.6 Ų | [3] |
Hydrogen Bond Acceptors | 4 | [3] |
Hydrogen Bond Donors | 1 | [3] |
Stereochemical complexity arises from the spiro center, which can potentially generate enantiomeric pairs. While many synthetic routes yield racemic mixtures, asymmetric synthesis or chiral resolution could provide access to enantioenriched forms with potentially distinct biological profiles. The bromine atom at position 10 (indoline numbering) creates a steric and electronic perturbation that influences electron distribution across the fused aromatic system, enhancing intermolecular interactions through halogen bonding—a property increasingly exploited in rational drug design [3] [5]. Computational analyses indicate that the 4-ethoxyphenyl substituent adopts a pseudo-axial orientation relative to the thiazolidine ring, projecting this aromatic moiety away from the spiro junction and creating an extended conjugated system. This conformation facilitates π-stacking interactions with biological targets while the ethoxy group enhances solubility parameters through modest polarity [3] [4].
The strategic placement of bromine at the C10 position (equivalent to C5 in alternative numbering) of the indoline ring introduces multifaceted biochemical influences. As a halogen atom with moderate size and polarizability, bromine participates in halogen bonding—a directional interaction with electron-rich regions of biological targets such as carbonyl oxygen atoms or π-systems. This non-covalent interaction enhances binding affinity and selectivity, particularly in enzymatic pockets containing halogen-bonding acceptor residues [3] [5]. Electronically, the bromine substituent exerts a strong -I effect, reducing electron density across the indoline aromatic system and potentially enhancing stability toward oxidative metabolism. In antiproliferative contexts, brominated spiroindoles demonstrate enhanced cytotoxicity, with molecular docking studies indicating improved binding to kinase domains like EGFR and VEGFR-2 through halogen bonding with key cysteine residues [2] [5]. For instance, structural analogs featuring bromine substitutions exhibit IC₅₀ values in the low micromolar range against cancer cell lines (MCF7, HCT116), often surpassing non-halogenated counterparts by 3-5 fold in potency [2].
The 4-ethoxyphenyl group attached to the thiazolidine nitrogen (N-3) contributes critically to bioavailability and target engagement. The ethoxy (-OC₂H₅) terminus provides moderate lipophilicity (LogP ≈ 3.7) while retaining hydrogen-bonding capability through the ether oxygen. This substituent adopts a conformation allowing extended π-conjugation, facilitating interactions with hydrophobic enzyme pockets through van der Waals contacts and aromatic stacking [4]. Pharmacologically, the ethoxyphenyl moiety enhances membrane permeability and modulates electron distribution across the thiazolidinedione ring, potentially influencing its hydrogen-bonding capacity and tautomeric equilibria. In anti-SARS-CoV-2 evaluations, spiroindole derivatives with para-substituted phenyl groups demonstrate viral inhibition, possibly through interference with viral entry or replication machinery, with compound 6f (structurally analogous) exhibiting 3.3-4.8-fold greater potency than chloroquine/hydroxychloroquine references [2].
Table 2: Comparative Bioactivity Influences of Substituents in Spiroindole-Thiazolidinediones
Substituent Position | Electrostatic Effects | Steric Influence | Documented Biological Impact |
---|---|---|---|
C10 (Indoline) Bromo | -I effect; Halogen bonding capability | Moderate steric bulk (VDW radius 1.85Å) | Enhanced antiproliferative activity (IC₅₀ ↓ 3-5×); Increased kinase binding affinity |
N-3 (Thiazolidine) 4-Ethoxyphenyl | +M effect from oxygen; Modest polarity | Planar aromatic system with extended conformation | Improved logD values (≈3.7); Antiviral potency against SARS-CoV-2; Antimicrobial enhancement |
Structure-activity relationship (SAR) studies across spiroindole-thiazolidinediones reveal that modifications at these positions significantly modulate biological outcomes. Fluorine or chlorine substitution at the indoline C10 position diminishes antiproliferative effects relative to bromine, indicating a size-dependent halogen bonding optimization. Similarly, replacing the ethoxy group with smaller alkoxy moieties (e.g., methoxy) or eliminating oxygen (phenyl) reduces antiviral efficacy, underscoring the importance of the ethyl chain in balancing lipophilicity and target complementarity [2] [5]. Molecular dynamics simulations suggest that the ethoxy group induces subtle conformational changes in the thiazolidinedione ring, optimizing its orientation for hydrogen bonding with biological targets like mycobacterial enoyl-CoA hydratase (EchA6) or viral proteases, explaining the observed antitubercular and antiviral activities [5].
The synthesis of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione exemplifies contemporary trends in integrating green chemistry principles with pharmacophore hybridization. Traditional routes involve multi-step sequences starting from isatin derivatives, proceeding through Knoevenagel condensation, and culminating in cyclization with mercaptoacetic acid or its derivatives under reflux conditions [4] [5]. However, recent advances emphasize atom-economical, one-pot multicomponent reactions (MCRs) utilizing green catalysts and conditions. Noteworthy approaches include:
Pharmacologically, spiroindole-thiazolidinedione hybrids occupy an expanding therapeutic niche. Their structural complexity enables multi-target engagement, with demonstrated activities spanning:
Table 3: Pharmacological Applications of Spiroindole-Thiazolidinedione Hybrids
Therapeutic Area | Molecular Targets | Exemplary Compounds | Mechanistic Insights |
---|---|---|---|
Oncology | EGFR, VEGFR-2, Apoptosis regulators | 6m (Bromo-substituted analog) | Flow cytometry-confirmed apoptosis induction; Kinase inhibition superior to sunitinib |
Tuberculosis | Enoyl-CoA hydratase (EchA6) | 3c (Fluoro-substituted) | Docking affinity ΔG = -9.6 kcal/mol; MIC 3.125 µg/mL against M. tuberculosis |
Viral Infections | SARS-CoV-2 entry/replication machinery | 6f (Chloro-substituted) | 3.3–4.8× potency over chloroquine/hydroxychloroquine in Vero cell models |
The ongoing exploration of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione and its structural congeners represents a compelling convergence of synthetic innovation and biological discovery. Future directions focus on structural diversification (e.g., introduction of spiro-fused heterocycles), targeted delivery systems, and comprehensive mechanistic studies to elucidate precise modes of action across therapeutic indications [2] [4] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1